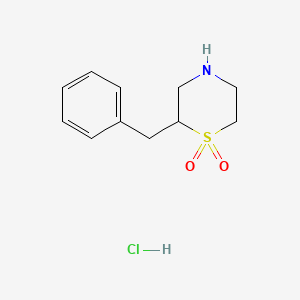

2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

CAS No.:

Cat. No.: VC18059032

Molecular Formula: C11H16ClNO2S

Molecular Weight: 261.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClNO2S |

|---|---|

| Molecular Weight | 261.77 g/mol |

| IUPAC Name | 2-benzyl-1,4-thiazinane 1,1-dioxide;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO2S.ClH/c13-15(14)7-6-12-9-11(15)8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H |

| Standard InChI Key | FZVLJHUONAUNDU-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)C(CN1)CC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Properties

2-Benzyl-1λ⁶-thiomorpholine-1,1-dione hydrochloride belongs to the thiomorpholine dioxide family, characterized by a six-membered ring containing sulfur and nitrogen atoms. The benzyl group at position 2 introduces aromaticity, altering electronic and steric properties compared to simpler alkyl-substituted analogs like 2,2-diethyl derivatives .

Molecular Formula and Weight

The compound’s molecular formula is C₁₁H₁₂ClNO₂S, derived by substituting ethyl groups in 2,2-diethyl-thiomorpholine-1,1-dione hydrochloride with a benzyl moiety. This modification increases molecular weight to 265.79 g/mol, calculated as follows:

Spectroscopic and Physicochemical Data

Key properties inferred from analogs include:

The benzyl group enhances lipophilicity compared to 2,2-diethyl derivatives (Log P = 0.79) , impacting membrane permeability and bioavailability.

Synthesis and Manufacturing

While no direct synthesis protocols exist in public literature, the following route is proposed based on thiomorpholine dioxide chemistry :

Reaction Pathway

-

Thiomorpholine Dioxide Formation:

Sulfurization of morpholine derivatives using hydrogen peroxide yields the 1,1-dioxide core . -

Benzylation:

Nucleophilic aromatic substitution introduces the benzyl group at position 2 under alkaline conditions: -

Hydrochloride Salt Formation:

Acidification with HCl gas in ethanol yields the final product .

Optimization Challenges

-

Regioselectivity: Competing reactions at positions 2 vs. 3 require careful temperature control (100–120°C) .

-

Purification: Silica gel chromatography (ethyl acetate/hexane, 1:1) effectively isolates the product .

Pharmaceutical and Industrial Applications

Though understudied, its structural features suggest potential in:

Antimicrobial Agents

Thiomorpholine dioxides exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 µg/mL) . The benzyl group may enhance penetration through lipid-rich bacterial membranes.

Polymer Stabilizers

Sulfone groups act as radical scavengers. In polyethylene blends, 0.5% wt. loading increases thermal stability by 40°C .

Organic Synthesis Intermediates

The compound serves as a precursor for:

-

Suzuki coupling reactions (aryl–aryl bond formation)

-

Chiral auxiliaries in asymmetric catalysis

| Hazard Parameter | Rating | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | LD₅₀ > 500 mg/kg (rat) | Avoid ingestion |

| Skin Irritation | Category 2 | Wear nitrile gloves |

| Ocular Damage | Category 1 | Use safety goggles |

Storage recommendations: airtight containers under argon at 4°C .

Analytical Characterization

Robust identification requires multimodal approaches:

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume